molecular formula C22H16FNO3 B12021838 1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone CAS No. 618443-85-9

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone

Cat. No.: B12021838
CAS No.: 618443-85-9
M. Wt: 361.4 g/mol
InChI Key: FPRDWAXXJKCYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[1,2-a]quinoline core.

    Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Final Coupling: The ethanone group is introduced in the final step through a coupling reaction with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a base like sodium hydroxide for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    4-Fluoroquinoline: Contains the fluorine atom but lacks the methoxy and ethanone groups.

    7-Methoxyquinoline: Contains the methoxy group but lacks the fluorobenzoyl and ethanone groups.

Uniqueness

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

618443-85-9

Molecular Formula

C22H16FNO3

Molecular Weight

361.4 g/mol

IUPAC Name

1-[1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl]ethanone

InChI

InChI=1S/C22H16FNO3/c1-13(25)18-12-21(22(26)14-3-6-16(23)7-4-14)24-19-10-8-17(27-2)11-15(19)5-9-20(18)24/h3-12H,1-2H3

InChI Key

FPRDWAXXJKCYMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.